4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate
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Overview
Description
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate is an organic compound that features a thiophene ring, a phenyl group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate typically involves the condensation of thiophene derivatives with benzoyl chloride derivatives under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate
- 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
- 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2,5-dichlorobenzene-1-sulfonate
Uniqueness
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3S/c21-18-6-2-1-5-17(18)20(23)24-15-9-7-14(8-10-15)19(22)12-11-16-4-3-13-25-16/h1-13H/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIKAVLJSNGODF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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